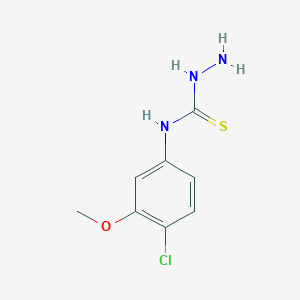

![molecular formula C21H17NO5 B1387584 1-{4-[(2E)-3-(3,4-Dimethoxyphenyl)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione CAS No. 949923-55-1](/img/structure/B1387584.png)

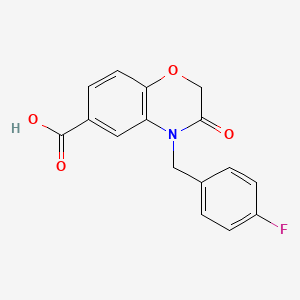

1-{4-[(2E)-3-(3,4-Dimethoxyphenyl)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione

説明

This compound is a type of dimethoxy amide chalcone . Chalcones are known as diaryl-α,β-unsaturated ketones and are the biogenic precursor in flavonoid biosynthesis . They have a wide spectrum of pharmacological properties, such as antioxidant, antihepatotoxic, neuroprotective, antibacterial, inhibitor of topoisomerase I, antimalarial, and anticancer .

Synthesis Analysis

The compound was synthesized in a two-step reaction . First, an amine chalcone was synthesized by the reaction of 4′-aminoacetophenone and 2,5-dimethoxybenzaldehyde using 40% NaOH solution as a catalyst in ethanol . This was followed by amidation through the reaction of the formed chalcone and succinic anhydride .Molecular Structure Analysis

The structure of the compound was established by FTIR, HR-MS, 1 H- and 13 C-NMR, and 2D-NMR spectral analysis . The product is assumed to exist in the E configuration, since the 1 H-NMR spectrum of the olefinic protons showed a coupling constant of 15.7 Hz indicative of the E configuration .Chemical Reactions Analysis

The compound was synthesized employing the Claisen-Schmidt reaction, then followed by the amidation of the formed chalcone through the reaction with succinic anhydride in ethanol using pyridine as a catalyst .Physical And Chemical Properties Analysis

The compound is an orange solid with a melting point of 188–190 °C . Its HR-MS [M + H] + calculated for C 21 H 21 NO 6 is 384.1447 .科学的研究の応用

Organic Synthesis and Chemical Properties

- Mechanism of β-O-4 Bond Cleavage in Lignin Model Compounds : Studies on the acidolysis of lignin model compounds reveal insights into the cleavage mechanisms of β-O-4 bonds, crucial for understanding lignin degradation and valorization. The research highlights different reaction routes based on the molecular structure, suggesting potential applications in biomass conversion and renewable chemicals production (Yokoyama, 2015).

Medicinal Chemistry and Drug Discovery

- Pyrrolidine in Drug Discovery : The pyrrolidine ring, a common structural motif in many bioactive compounds, is explored for its versatility in drug discovery. This review discusses the synthesis, reactivity, and applications of pyrrolidine derivatives, including those related to the target molecule, highlighting their potential in developing new therapeutics (Li Petri et al., 2021).

Materials Science and Polymer Chemistry

- Conjugated Polymers for Electronic Devices : Research into conjugated polymers containing pyrrolopyrrole diones demonstrates their potential in high-performance electronic devices. This includes the synthesis and properties of polymers based on diketopyrrolopyrrole (DPP) and its isomers, underscoring their significance in organic electronics and photovoltaics (Deng et al., 2019).

Photovoltaic Applications

- Organic Photovoltaics : A study on the importance of the donor:fullerene intermolecular arrangement in organic photovoltaic (OPV) systems reveals how specific molecular interactions can significantly affect device performance. This suggests that molecules with a structure similar to the target compound could be explored for their potential in enhancing OPV efficiency (Graham et al., 2014).

将来の方向性

The compound could be further studied for its wide spectrum of pharmacological properties, such as antioxidant, antihepatotoxic, neuroprotective, antibacterial, inhibitor of topoisomerase I, antimalarial, and anticancer . It could also be explored for its potential to enhance the efficacy of methoxy amino chalcones by increasing their solubility and slow release .

特性

IUPAC Name |

1-[4-[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]phenyl]pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17NO5/c1-26-18-10-4-14(13-19(18)27-2)3-9-17(23)15-5-7-16(8-6-15)22-20(24)11-12-21(22)25/h3-13H,1-2H3/b9-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJTPMHCDJYDHTB-YCRREMRBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CC(=O)C2=CC=C(C=C2)N3C(=O)C=CC3=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)N3C(=O)C=CC3=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-{4-[(2E)-3-(3,4-Dimethoxyphenyl)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl [(4-aminophenyl)(methyl)oxido-sulfanylidene]carbamate](/img/structure/B1387502.png)

![3-Bromo-N-(2,2-difluoroethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1387503.png)

![{3-[(Dimethylamino)sulfonyl]-6-oxo-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxalin-5-yl}acetic acid](/img/structure/B1387506.png)

![2-(4-Methylphenyl)-2H-pyrazolo[3,4-c]pyridine-4-carboxylic acid](/img/structure/B1387509.png)

![3-Bromo-N-(4-fluoro-3-nitrophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1387517.png)

![Ethyl N-[(4-bromophenyl)sulfonyl]leucinate](/img/structure/B1387519.png)

![(S)-1-amino-3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one hydrochloride](/img/structure/B1387523.png)

![[4-(4-Methylbenzyl)-2,3-dioxopiperazin-1-yl]acetic acid](/img/structure/B1387524.png)